molecular formula C20H17N3O3S2 B3616703 5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole

5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole

Cat. No. B3616703
M. Wt: 411.5 g/mol
InChI Key: VHHXISOGUDXKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole involves its ability to bind to the active site of the target enzyme, thereby inhibiting its activity. For instance, it has been shown to act as a non-selective COX inhibitor by binding to the catalytic site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. For example, its inhibitory effects on COX-2 result in a decrease in prostaglandin synthesis, which leads to a reduction in inflammation and pain. Its inhibitory effects on CA result in a decrease in the production of bicarbonate ions, which can be useful in the treatment of glaucoma. Its inhibitory effects on AChE result in an increase in the concentration of acetylcholine, which can be useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the physiological and pathological processes that are regulated by these enzymes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments. Therefore, it is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the use of 5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole in scientific research. One direction is the development of more selective inhibitors that target specific isoforms of enzymes. Another direction is the investigation of its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and glaucoma. Additionally, the development of new synthesis methods and analytical techniques can improve the efficiency and accuracy of research involving this compound.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in scientific research. Its inhibitory effects on various enzymes make it a potential candidate for drug development. However, its potential toxicity and limitations in lab experiments highlight the need for appropriate safety measures and further research. The future directions for the use of this compound in scientific research are numerous, and its potential applications are vast.

Scientific Research Applications

5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole has been widely used in scientific research due to its potential as a pharmacological agent. It has been shown to exhibit inhibitory effects on various enzymes such as cyclooxygenase-2 (COX-2), carbonic anhydrase (CA), and acetylcholinesterase (AChE). These enzymes play crucial roles in various physiological and pathological processes, making this compound a promising compound for drug development.

properties

IUPAC Name

5-benzylsulfanyl-3-(furan-2-yl)-1-(4-methylphenyl)sulfonyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-15-9-11-17(12-10-15)28(24,25)23-20(27-14-16-6-3-2-4-7-16)21-19(22-23)18-8-5-13-26-18/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHXISOGUDXKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=CO3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
Reactant of Route 2
5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
Reactant of Route 6
5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.